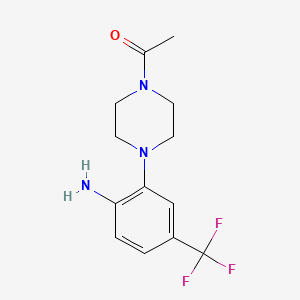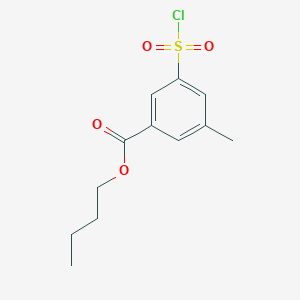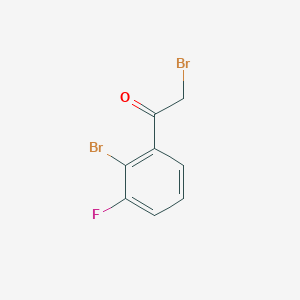
2-Bromo-3-fluorophenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluorophenacyl bromide is an organic compound with the molecular formula C8H6BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorophenacyl bromide typically involves the bromination of 3-fluoroacetophenone. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted phenacyl derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluorophenacyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds applications in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluorophenacyl bromide involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
- 2-Bromo-4-fluorophenacyl bromide
- 2-Bromo-2-fluorophenacyl bromide
- 3-Bromo-1-phenyl-1-propene
Comparison: 2-Bromo-3-fluorophenacyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical behaviors and applications compared to its analogs.
Propiedades
Fórmula molecular |
C8H5Br2FO |
|---|---|
Peso molecular |
295.93 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
Clave InChI |
MXYYCYJHDAXBTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


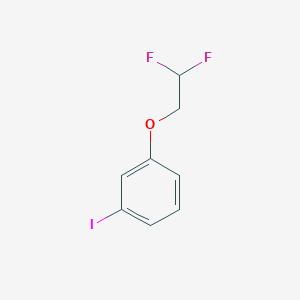
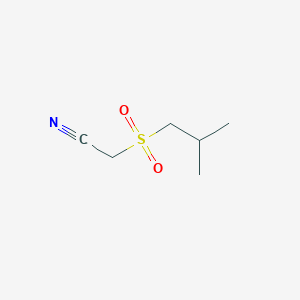
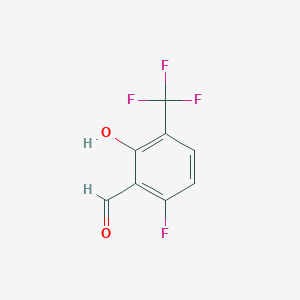
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
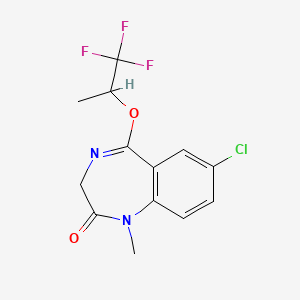
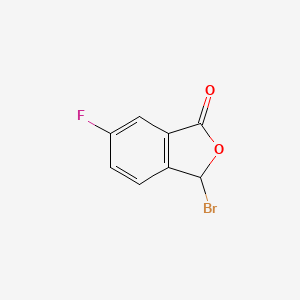

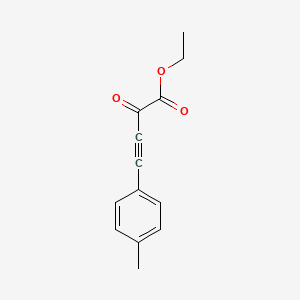
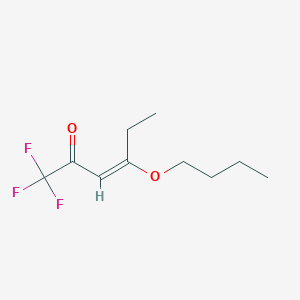

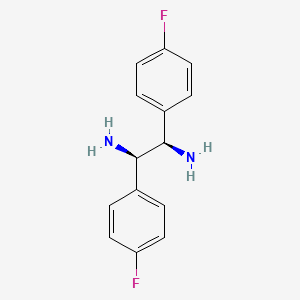
![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
